molecular formula C24H18N4O5S3 B2784089 2-((5-(furan-2-yl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide CAS No. 690644-99-6

2-((5-(furan-2-yl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide

Cat. No. B2784089
CAS RN: 690644-99-6
M. Wt: 538.61
InChI Key: VMGMTFNTFOPAAB-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a furan ring, a thieno[2,3-d]pyrimidin ring, and a sulfamoylphenyl group . It’s likely that this compound has been synthesized for research purposes, possibly in the field of medicinal chemistry .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely complex and specific to the functional groups present in the molecule . Without more specific information, it’s difficult to predict what these reactions might be.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure . Without more specific information, it’s difficult to predict these properties.

Scientific Research Applications

Organic Electronics: Polymer Semiconductors

The furan-containing compound can serve as a building block for designing low band gap polymer semiconductors. For instance, polymers like poly{3,6-difuran-2-yl-2,5-di(2-octyldodecyl)-pyrrolo[3,4-c]pyrrole-1,4-dione-alt-phenylene} (PDPP-FPF), poly{3,6-difuran-2-yl-2,5-di(2-octyldodecyl)-pyrrolo[3,4-c]pyrrole-1,4-dione-alt-naphthalene} (PDPP-FNF), and poly{3,6-difuran-2-yl-2,5-di(2-octyldodecyl)-pyrrolo[3,4-c]pyrrole-1,4-dione-alt-anthracene} (PDPP-FAF) have been synthesized using this compound as an acceptor moiety. These polymers exhibit band gaps in the range of 1.55–1.64 eV and excellent hole mobility when used in organic thin-film transistor (OTFT) devices. PDPP-FNF, for instance, achieves a hole mobility of 0.11 cm² V⁻¹ s⁻¹ in OTFTs .

Organic Photovoltaics (OPV)

When combined with [70]PCBM (a common acceptor material), the furan-containing polymer PDPP-FAF demonstrates promising performance in organic photovoltaic (OPV) devices. These devices achieve power conversion efficiencies (PCE) of 2.5–2.6%. The ability of the compound to function as both a donor and an acceptor makes it valuable for designing efficient solar cells .

Alternative Building Units in Conjugated Polymers

Furan and its derivatives offer an alternative to thiophene-based building units in conjugated polymers. Furan’s smaller heteroatom size, higher electronegativity, and larger dipole moment contribute to its desirability. Researchers explore furan-containing compounds like the one to enhance the properties of organic electronic materials .

Medicinal Chemistry

While not directly related to the compound’s electronic properties, its structural features may inspire medicinal chemistry research. The presence of sulfamoyl and phenyl groups suggests potential interactions with biological targets. Investigating its pharmacological effects could be worthwhile .

Mechanism of Action

Based on the presence of a pyrimidine ring in the structure, it’s possible that this compound could interact with biological systems in a manner similar to other pyrimidine derivatives . These compounds often have biological activity and can interact with enzymes and other proteins .

properties

IUPAC Name

2-[5-(furan-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O5S3/c25-36(31,32)17-10-8-15(9-11-17)26-20(29)14-35-24-27-22-21(18(13-34-22)19-7-4-12-33-19)23(30)28(24)16-5-2-1-3-6-16/h1-13H,14H2,(H,26,29)(H2,25,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMGMTFNTFOPAAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)NC4=CC=C(C=C4)S(=O)(=O)N)SC=C3C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(furan-2-yl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide

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